1-(Bromomethyl)-3-methyl-3,5-dihydro-4H-2,3-benzodiazepin-4-one
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Overview
Description
1-(Bromomethyl)-3-methyl-3,5-dihydro-4H-2,3-benzodiazepin-4-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound is characterized by the presence of a bromomethyl group attached to the benzodiazepine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-methyl-3,5-dihydro-4H-2,3-benzodiazepin-4-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 3-methyl-3,5-dihydro-4H-2,3-benzodiazepin-4-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-methyl-3,5-dihydro-4H-2,3-benzodiazepin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-(Bromomethyl)-3-methyl-3,5-dihydro-4H-2,3-benzodiazepin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Investigated for its potential interactions with biological targets such as neurotransmitter receptors.
Medicine: Studied for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methyl-3,5-dihydro-4H-2,3-benzodiazepin-4-one involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromomethyl group may influence the compound’s binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness: 1-(Bromomethyl)-3-methyl-3,5-dihydro-4H-2,3-benzodiazepin-4-one is unique due to the presence of the bromomethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzodiazepines and may offer specific advantages in certain applications.
Properties
CAS No. |
62242-88-0 |
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Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methyl-5H-2,3-benzodiazepin-4-one |
InChI |
InChI=1S/C11H11BrN2O/c1-14-11(15)6-8-4-2-3-5-9(8)10(7-12)13-14/h2-5H,6-7H2,1H3 |
InChI Key |
HRUIOPMWXMYJBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C2C(=N1)CBr |
Origin of Product |
United States |
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